2-(4-Methylphenyl)butan-2-ol
Overview
Description
2-(4-Methylphenyl)butan-2-ol: is an organic compound with the molecular formula C11H16O . It is a tertiary alcohol, characterized by a hydroxyl group (-OH) attached to a carbon atom that is bonded to three other carbon atoms. This compound is also known by other names such as benzenemethanol, α-ethyl-α,4-dimethyl- .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(4-Methylphenyl)butan-2-ol can be synthesized through a Grignard reaction. One common method involves the reaction of benzylmagnesium halide with isobutylene oxide . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar Grignard reactions but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(4-Methylphenyl)butan-2-ol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as or can be used.
Reduction: Catalysts like (Pd/C) in the presence of hydrogen gas.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of ethers, esters, or other substituted products.
Scientific Research Applications
Chemistry: 2-(4-Methylphenyl)butan-2-ol is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals .
Biology and Medicine: It is studied for its potential biological activities and as a building block in the synthesis of biologically active compounds.
Industry: The compound is used in the fragrance industry due to its pleasant floral odor. It is also used as a flavoring agent in food products .
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)butan-2-ol depends on its application. In organic synthesis, it acts as a nucleophile in various reactions. In biological systems, its effects are mediated through interactions with specific molecular targets, though detailed pathways are still under investigation.
Comparison with Similar Compounds
- 2-Phenyl-2-butanol
- 2-Methyl-2-phenylpropan-1-ol
- 4-Methyl-2-phenyl-2-butanol
Comparison: 2-(4-Methylphenyl)butan-2-ol is unique due to the presence of a methyl group on the phenyl ring, which can influence its reactivity and physical properties. Compared to similar compounds, it may exhibit different boiling points, solubility, and reactivity patterns .
Properties
IUPAC Name |
2-(4-methylphenyl)butan-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-4-11(3,12)10-7-5-9(2)6-8-10/h5-8,12H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMIIEJACABGAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC=C(C=C1)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40277870 | |
Record name | 2-(4-methylphenyl)butan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40277870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5398-04-9 | |
Record name | NSC4562 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4562 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-methylphenyl)butan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40277870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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